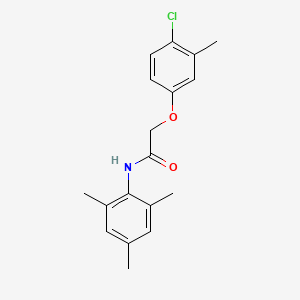

2,5-dimethyl-N-(3-nitrophenyl)thiophene-3-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiophene sulfonamide derivatives often involves palladium-catalyzed Suzuki–Miyaura cross-coupling reactions. A notable method involves the reaction of aryl boronic acids and esters with bromothiophene sulfonamides under mild temperature conditions, leading to the formation of various derivatives including those with significant activity in biological assays (Noreen et al., 2017). Another pathway described involves the nitration of 2,5-dimethylthiophene leading to compounds with potential for further functionalization (Suzuki et al., 1981).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, including "2,5-dimethyl-N-(3-nitrophenyl)thiophene-3-sulfonamide", can be thoroughly analyzed through techniques like FTIR, FT-Raman NMR, and X-ray diffraction. Studies on similar compounds have provided insights into their geometry, vibrational frequencies, and electronic spectra, aiding in understanding their stability and reactivity (Sarojini et al., 2013).

Wissenschaftliche Forschungsanwendungen

New Synthesis Methods for Sulfonamides

A study by Luo Yan et al. (2006) presented a novel synthesis method for sulfonamides, using 1-propyl- and 1,3-dimethyl-8-p-sulfophenylxanthine as starting compounds to develop adenosine A2B receptor antagonists. This method overcomes the low yields of standard reactions, indicating the potential of similar compounds in medicinal chemistry applications (Luo Yan et al., 2006).

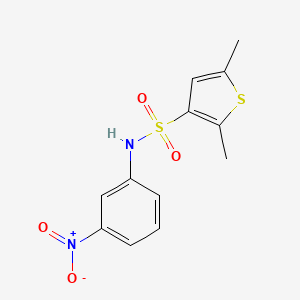

Urease Inhibition and Antibacterial Activity

Mnaza Noreen et al. (2017) synthesized thiophene sulfonamide derivatives via the Suzuki cross-coupling reaction, demonstrating significant urease inhibition and antibacterial activities. This highlights the potential of such compounds in developing new antimicrobial agents (Mnaza Noreen et al., 2017).

Tautomeric Behavior and Spectroscopy

Aliye Gediz Erturk et al. (2016) investigated the tautomeric behavior of a sulfonamide derivative, which is crucial for understanding the pharmaceutical and biological activities of these molecules. This study used spectroscopic methods to identify conformers, contributing to the field of bioorganic and medicinal chemistry (Aliye Gediz Erturk et al., 2016).

Fluorescent Probe Development

Z. Wang et al. (2012) developed a reaction-based fluorescent probe for the discrimination of thiophenols over aliphatic thiols, showcasing the use of thiophene derivatives in sensitive detection techniques for environmental and biological sciences (Z. Wang et al., 2012).

Solubilization and Micellar Media Interaction

Rizwan Saeed et al. (2017) examined the solubilization of thiophene derivatives by micellar solution of sodium dodecyl sulfate, providing insights into the interaction of these compounds with surfactants and their potential applications in various industrial processes (Rizwan Saeed et al., 2017).

Eigenschaften

IUPAC Name |

2,5-dimethyl-N-(3-nitrophenyl)thiophene-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S2/c1-8-6-12(9(2)19-8)20(17,18)13-10-4-3-5-11(7-10)14(15)16/h3-7,13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKCNKEOFFMTBLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(isopropylthio)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5518968.png)

![1-[(4-methoxyphenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5518972.png)

![N-ethyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5518986.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B5518993.png)

![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5519009.png)

![3-[(3-chlorophenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5519015.png)

![2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-[(3-methyl-5-propyl-1-benzofuran-2-yl)carbonyl]piperidine](/img/structure/B5519025.png)

![ethyl 4-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5519039.png)

![5-(4-methylphenyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5519043.png)

![2-(ethylamino)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5519062.png)

![2-[4-(cyclohexylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5519071.png)